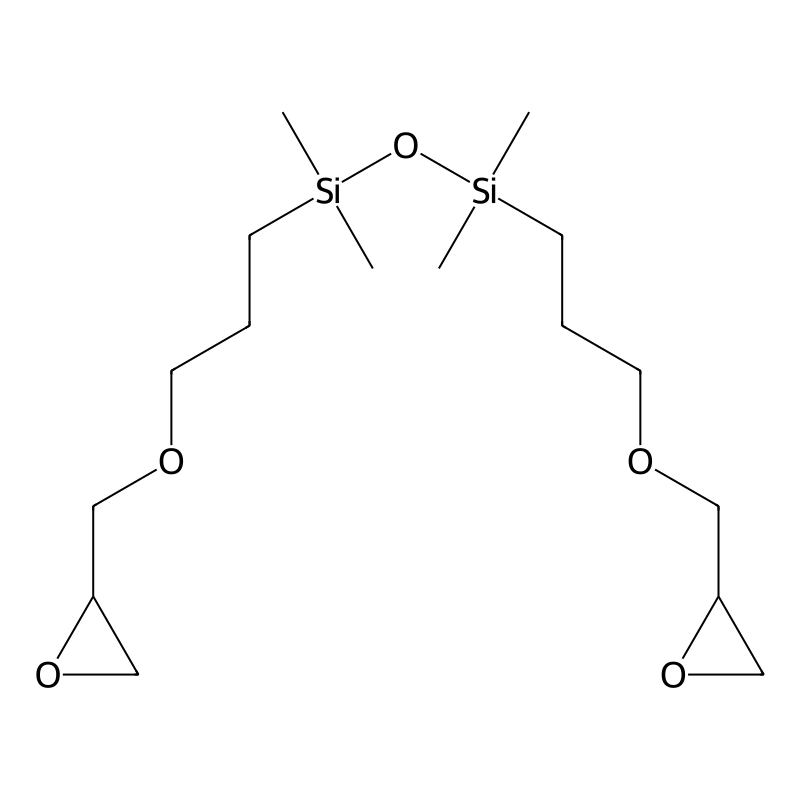

Bis(3-glycidoxypropyl)tetramethyldisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS 126-80-7) is a highly reactive, low-viscosity diepoxy-functionalized siloxane utilized primarily as a reactive diluent, flexibility modifier, and copolymerization precursor. Featuring two terminal glycidoxypropyl groups separated by a short, flexible tetramethyldisiloxane core, the compound exhibits a density of ~0.996 g/mL and a refractive index of ~1.452 [1]. In procurement and material design, it is selected to introduce siloxane-driven properties—such as low-temperature flexibility, moisture resistance, and high optical transparency—into epoxy, polyurethane, and polyester networks without the macroscopic phase separation typically associated with long-chain silicone additives .

Substituting Bis(3-glycidoxypropyl)tetramethyldisiloxane with standard aromatic epoxies like DGEBA or monomeric silane coupling agents like GPTMS fundamentally compromises processability and network architecture [1]. Standard DGEBA possesses a rigid backbone and high melt viscosity, which demands elevated processing temperatures that frequently trigger premature curing in mixed networks [1]. Conversely, while GPTMS (3-glycidoxypropyltrimethoxysilane) is commonly procured for siloxane modification, it contains hydrolyzable alkoxy groups that require moisture for curing and release volatile organic compounds (methanol), forming rigid, brittle silica nodes [2]. CAS 126-80-7 functions as a pure diepoxy chain extender, curing strictly via ring-opening without VOC emissions, thereby maintaining linear flexibility and avoiding the embrittlement inherent to generic silane substitutes[2].

Melt Viscosity Reduction and Processing Temperature Optimization

In the formulation of phenolic/epoxy networks, standard DGEBA requires elevated temperatures to achieve a workable melt state, whereas CAS 126-80-7 acts as a highly efficient reactive diluent [1]. Networks crosslinked with DGEBA reach a processable viscosity of 2 Pa·s at ~140°C, a temperature that induces premature curing and limits the manufacturing window [1]. In head-to-head comparison, substituting DGEBA with the siloxane diepoxy achieves the same 2 Pa·s processable viscosity at just 100°C [1].

| Evidence Dimension | Temperature required to reach 2 Pa·s melt viscosity |

| Target Compound Data | 100°C |

| Comparator Or Baseline | 140°C (DGEBA baseline) |

| Quantified Difference | 40°C reduction in processing temperature |

| Conditions | 65/35 wt/wt phenolic/epoxy networks during melt processing |

A 40°C reduction in processing temperature prevents premature thermal curing, drastically expanding the manufacturing window for advanced composites.

Hydrophobicity Enhancement in Waterborne Polyurethanes

Incorporating CAS 126-80-7 into polyurethane backbones fundamentally alters the surface energy and moisture resistance of the resulting films [1]. While standard unmodified waterborne polyurethane-acrylate (WPUA) films exhibit high hydrophilicity with ultimate water absorption rates around 11.12%, integrating 10.0 wt% of the siloxane diepoxy reduces water absorption to 6.81%[1]. Furthermore, the water contact angle of the cured film increases to 114°, successfully transitioning the material from a hydrophilic to a highly hydrophobic surface [1].

| Evidence Dimension | Water contact angle and ultimate water absorption |

| Target Compound Data | 114° contact angle; 6.81% water absorption (at 10 wt% loading) |

| Comparator Or Baseline | <90° contact angle; 11.12% water absorption (Unmodified WPUA) |

| Quantified Difference | >24° increase in contact angle; 38.7% reduction in water absorption |

| Conditions | UV-cured waterborne polyurethane-acrylate (WPUA) films |

This quantitative improvement in water repellency is critical for procuring precursors for marine coatings, weather-resistant textiles, and electronic encapsulants.

Optical Transparency and Refractive Index Stability

For optical and ophthalmic applications, phase separation in modified polymers causes unacceptable light scattering and opacity. Polyurethane networks crosslinked with CAS 126-80-7 maintain strict microphase separation that does not interfere with visible light transmission [1]. The resulting films demonstrate >95% optical transmittance in the 300–800 nm visible region, anchored by the compound's stable refractive index of 1.452 [1]. This contrasts with standard aromatic epoxies that possess higher refractive indices (~1.57) and are prone to UV-induced yellowing and macroscopic phase separation when blended with flexible elastomers [1].

| Evidence Dimension | Visible light transmittance (300-800 nm) |

| Target Compound Data | >95% transmittance (highly transparent) |

| Comparator Or Baseline | Opaque or yellowing films (Standard aromatic epoxy blends) |

| Quantified Difference | Maintenance of near-total optical clarity without macroscopic phase separation |

| Conditions | Polyurethane/siloxane cross-linked films synthesized via sol-gel process |

Guarantees the optical clarity required for LED encapsulants, optical adhesives, and ophthalmically compatible hydrogels.

Electrochemical Stability in Solid-State Battery Electrolytes

In the development of in-situ polymerized solid-state electrolytes, pure poly(1,3-dioxolane) (PDOL) is susceptible to dendritic failure and limited high-voltage stability [1]. Copolymerization of the DOL monomer with CAS 126-80-7 yields a modified electrolyte with a significantly wider electrochemical stability window and higher thermal stability [1]. Crucially, the siloxane diepoxy facilitates the generation of a silicon-containing Solid Electrolyte Interphase (SEI) layer during cycling, which effectively suppresses lithium dendrite growth and protects the lithium metal anode far better than an unmodified PDOL matrix [1].

| Evidence Dimension | Anode protection and electrolyte stability |

| Target Compound Data | Formation of a protective Si-containing SEI layer with widened electrochemical window |

| Comparator Or Baseline | Pure PDOL electrolyte (prone to dendritic failure) |

| Quantified Difference | Enhanced thermal stability and extended cycle life via Si-SEI formation |

| Conditions | In-situ copolymerization of DOL and siloxane diepoxy for lithium-metal batteries |

Allows battery manufacturers to procure a reliable crosslinker that stabilizes PDOL electrolytes for next-generation high-voltage lithium-metal batteries.

Advanced Composite Matrix Processing

CAS 126-80-7 is the optimal reactive diluent for phenolic and epoxy resin systems where high melt viscosities typically force processing temperatures above 140°C. By lowering the processable viscosity threshold to 100°C, it prevents premature thermal curing and extends the working pot-life, making it essential for the procurement of precursors used in void-free, flame-retardant aerospace composites and industrial laminates[1].

Moisture-Resistant Polyurethane and Wood Coatings

In the formulation of waterborne polyurethane-acrylate (WPUA) emulsions, substituting standard chain extenders with this siloxane diepoxy directly yields highly hydrophobic surfaces (contact angles >114°). It is the preferred procurement choice for manufacturers developing environmentally friendly, UV-curable wood coatings, marine finishes, and textile treatments that require strict limits on water absorption [2].

Optical Adhesives and LED Encapsulants

Due to its stable refractive index of 1.452 and ability to form void-free, highly transparent crosslinked networks (>95% transmittance), this compound is highly suited for optical applications. Buyers formulating LED encapsulants, fiber-optic adhesives, and ophthalmic hydrogels should select this over aromatic epoxies to ensure long-term UV stability and prevent macroscopic phase separation [3].

In-Situ Solid-State Battery Electrolytes

For energy storage research and scale-up, CAS 126-80-7 serves as a critical copolymerization agent with 1,3-dioxolane (DOL). It is procured to engineer solid polymer electrolytes that actively form a silicon-rich Solid Electrolyte Interphase (SEI), thereby suppressing lithium dendrites and expanding the electrochemical window for high-voltage lithium-metal batteries [4].

References

- [1] VTechWorks, 'Void-Free Flame Retardant Phenolic Networks: Properties and Processability', 2000.

- [2] ResearchGate, 'Preparation and properties of UV-curable waterborne polyurethane-acrylate emulsion', 2021.

- [3] ACS Publications, 'Physicochemical Studies on Polyurethane/Siloxane Cross-Linked Films for Hydrophobic Surfaces by the Sol–Gel Process', 2013.

- [4] NIH, 'PDOL-Based Solid Electrolyte Toward Practical Application: Opportunities and Challenges', 2023.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Explore Compound Types